![molecular formula C10H21N3 B3322804 (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine CAS No. 1538443-42-3](/img/structure/B3322804.png)
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine
Overview
Description
“(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine” is a chemical compound with the molecular formula C10H21N3 . It is also known by its IUPAC name, which is the same . The compound has a molecular weight of 292.68 g/mol .
Molecular Structure Analysis
The InChI code for “(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine” is 1S/C10H21N3.3ClH/c1-12-5-7-13 (8-6-12)10 (9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, including derivatives related to (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine. The research demonstrated methods for creating substituted diamino alcohols and amines with potential application in various chemical syntheses (Froelich et al., 1996).
Medicinal Chemistry and Drug Design
- In the realm of medicinal chemistry, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a structurally similar compound, have been developed as serotonin 5-HT1A receptor-biased agonists. These compounds show potential as antidepressant drug candidates, indicating a related avenue for (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine (Sniecikowska et al., 2019).
Pharmaceutical Development
- Research into the synthesis and characterization of compounds similar to (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine, like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, contributes to the development of new pharmaceuticals. This specific study outlines the successful synthesis of a related compound and its potential application in pharmaceutical research (Shimoga, Shin, & Kim, 2018).
Biochemistry and Enzyme Inhibition
- The compound N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, which is structurally related to (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine, has been studied as a reversible kinase inhibitor targeting both EGFR-activating and resistance mutations. This suggests potential biochemical applications for (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine in enzyme inhibition and cancer therapy (Yang et al., 2012).
Catalysis and Material Science
- In the field of catalysis and material science, the synthesis of new complexes based on similar structures, such as (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, has been explored. These compounds have been investigated for their potential antimicrobial activities, indicating the broad applicability of related compounds in diverse scientific fields (Vedavathi, Sudhamani, & Raju, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10/h2-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCNUTZJNXCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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